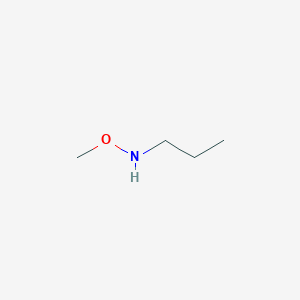

1-Propanamine, N-methoxy-

Description

Structure

3D Structure

Properties

CAS No. |

101196-26-3 |

|---|---|

Molecular Formula |

C4H11NO |

Molecular Weight |

89.14 g/mol |

IUPAC Name |

N-methoxypropan-1-amine |

InChI |

InChI=1S/C4H11NO/c1-3-4-5-6-2/h5H,3-4H2,1-2H3 |

InChI Key |

IUVIGVRSTLVOQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCNOC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methoxypropan 1 Amine

Strategies for the Construction of the N-O Bond in Amines

A primary approach to synthesizing N-methoxypropan-1-amine involves the direct formation of the N-O bond through the alkylation of a suitable hydroxylamine (B1172632) derivative. These methods are fundamental in organic synthesis for creating the alkoxyamine functional group.

O-Alkylation of Hydroxylamine Derivatives

The O-alkylation of hydroxylamines is a direct and widely employed strategy for preparing N-alkoxyamines. chimia.ch This reaction involves the nucleophilic attack of the oxygen atom of a hydroxylamine derivative onto an electrophilic methylating agent. For the synthesis of N-methoxypropan-1-amine, the key precursor is N-propylhydroxylamine. The reaction must be controlled to favor O-alkylation over the competing N-alkylation.

The synthesis begins with a hydroxylamine precursor, which is then reacted with a methylating agent. The choice of precursor, particularly the use of protecting groups, and the selection of the reagent and reaction conditions are critical for achieving high yields of the desired O-methylated product. nih.gov

A common precursor strategy involves the use of a protected hydroxylamine to prevent side reactions. nih.gov For instance, N-hydroxyphthalimide or N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) can be alkylated with a propyl halide, followed by deprotection to yield N-propylhydroxylamine or its salt. nih.govnih.gov Alternatively, N-propylhydroxylamine can be synthesized by the reduction of propanal oxime. thieme-connect.de This precursor is then subjected to O-methylation.

The table below summarizes key components used in this synthetic approach.

| Component Category | Example | Role in Synthesis |

| Precursor | N-Propylhydroxylamine | The substrate that undergoes O-methylation. |

| N-Hydroxyphthalimide | A protected hydroxylamine used for initial alkylation. nih.gov | |

| (Boc)₂NOH | A protected hydroxylamine that allows for rapid synthesis. nih.gov | |

| Alkylating Agent | 1-Bromopropane or 1-Iodopropane | Reacts with a protected hydroxylamine to form the N-propyl intermediate. nih.gov |

| Methylating Agent | Methyl iodide (CH₃I) | Provides the methyl group for the O-alkylation step. |

| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | A strong and efficient methylating agent. | |

| Base | Potassium carbonate (K₂CO₃) | Deprotonates the hydroxyl group to facilitate nucleophilic attack. rsc.org |

| Sodium hydride (NaH) | A strong base used to form the hydroxylamine anion. chimia.ch | |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent suitable for SN2 reactions. thieme-connect.de |

| Tetrahydrofuran (THF) | An ether-based solvent often used with hydride bases. chimia.ch |

The O-methylation of N-propylhydroxylamine is a nucleophilic substitution reaction, typically proceeding via an Sₙ2 mechanism. The oxygen atom of the hydroxylamine acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent. acs.orgresearchgate.net

A critical mechanistic challenge is the potential for competitive N-methylation, as the nitrogen atom also possesses a lone pair of electrons and is nucleophilic. However, O-alkylation is generally favored. The oxygen atom of hydroxylamines is often a more reactive nucleophile in such reactions. organic-chemistry.org O-methylation blocks certain reaction pathways, such as O-attack at phosphorus in phosphorylation reactions, forcing the less favorable N-attack to occur. acs.orgresearchgate.net The choice of solvent and base can be optimized to enhance the selectivity for O-alkylation over N-alkylation. Using a base to deprotonate the hydroxyl group increases the nucleophilicity of the resulting alkoxide, further favoring the desired O-attack.

Methanolysis or Alkoxylsis of Hydroxylamine Sulfonates or Related Leaving Groups

An alternative strategy for constructing the N-O-C linkage is the methanolysis of hydroxylamine derivatives bearing a sulfonate or another suitable leaving group. wikipedia.org This method is a well-established industrial process for producing the parent compound, methoxyamine. wikipedia.org

The general reaction involves the treatment of a hydroxylamine sulfonate, such as that derived from the reaction of hydroxylamine with sulfur trioxide, with methanol (B129727). wikipedia.org The methanol acts as both the solvent and the nucleophile, displacing the sulfonate group to form the O-methylated product.

For the synthesis of N-methoxypropan-1-amine, a plausible, though less commonly cited, route would involve the synthesis of an N-propylhydroxylamine-O-sulfonate precursor. This intermediate would then undergo nucleophilic attack by methanol to yield N-methoxypropan-1-amine and a bisulfate salt. The solid sulfate-containing phase can be separated from the desired liquid product phase. google.com

Synthetic Routes Involving Reduction of N-Methoxy Amide Precursors

A conceptually different approach to N-methoxypropan-1-amine involves starting with a molecule that already contains the N-methoxy group and modifying a different part of the structure. The reduction of N-methoxy amides, particularly Weinreb amides, represents a powerful method in this category. researchgate.net

Transformation of N-Methoxy-N-methylpropanamide (or similar N-methoxy amides) to N-Methoxypropan-1-amine

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis. rsc.org They are most famously used to synthesize ketones and aldehydes via reaction with organometallic reagents. researchgate.netsmolecule.com However, they can also serve as precursors to N-methoxy amines through the reduction of the amide carbonyl group.

The synthesis of the precursor, N-methoxy-N-methylpropanamide, is typically achieved by reacting propanoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. rsc.orgsmolecule.com Once formed, this Weinreb amide can be transformed into N-methoxypropan-1-amine. This requires a reducing agent capable of converting the carbonyl group (C=O) into a methylene (B1212753) group (CH₂) without cleaving the relatively labile N-O bond. researchgate.net

Strong hydride reagents are typically employed for this transformation. The specific outcome can depend on the reagent and reaction conditions.

| Reducing Agent | Typical Product from Weinreb Amide | Notes |

| Lithium aluminum hydride (LiAlH₄) | Aldehyde or Amine | Can reduce the amide to the corresponding amine. researchgate.net Careful control of stoichiometry and temperature is often needed to stop at the aldehyde stage. |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Generally provides a more controlled reduction to the aldehyde. smolecule.com |

The reduction of N-methoxy-N-methylpropanamide with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) can yield N-methoxypropan-1-amine. The reaction proceeds by the hydride attacking the carbonyl carbon. The stable chelate formed by the N-methoxy group helps to control the initial addition, but with a strong reductant, the carbonyl is fully reduced to a methylene group, yielding the final amine product.

Exploration of Reductive Reagents and Conditions for N-Methoxy Amide Conversion

An alternative and effective pathway to N-methoxypropan-1-amine is through the reduction of the corresponding N-methoxy-N-propylpropanamide. A well-known related example is the Weinreb amide (N-methoxy-N-methyl amide), which can be selectively reduced. researchgate.net

The conversion of N-methoxy amides to their corresponding amines necessitates strong reducing agents capable of reducing the amide carbonyl without cleaving the N-O bond. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that can accomplish this transformation. harvard.edu However, its high reactivity can sometimes lead to over-reduction or other side reactions, requiring strict control of reaction conditions, such as maintaining low temperatures. harvard.edu

Other hydride reagents, like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BMS), are also effective for amide reduction and often provide better selectivity than LiAlH₄. harvard.edu The optimal choice of reducing agent and reaction conditions is dependent on the specific substrate and the desired product.

Table 1: Reductive Reagents for N-Methoxy Amide Conversion

| Reductive Reagent | Typical Solvent | Typical Temperature | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to room temperature | Highly reactive; requires careful handling and an inert atmosphere. harvard.edu |

| Borane-THF Complex (BH₃·THF) | Tetrahydrofuran (THF) | 0 °C to reflux | Generally offers greater selectivity than LiAlH₄. harvard.edu |

Novel Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry is increasingly focused on creating more efficient, selective, and environmentally friendly methods for amine synthesis.

Development of Chemo- and Regioselective Preparations

The development of chemo- and regioselective methods for synthesizing N-methoxypropan-1-amine is vital for constructing complex molecules efficiently, avoiding the need for extensive use of protecting groups. rsc.org For example, catalytic methods that can selectively N-alkoxylate a primary amine in the presence of other nucleophilic groups would be highly advantageous.

Transition-metal catalysis has proven to be a powerful tool for achieving such selective transformations. acs.org For instance, copper- or palladium-catalyzed N-alkoxylation reactions have been developed, providing a direct pathway to N-alkoxyamines. These methods often operate under mild conditions and are compatible with a range of functional groups. The regioselectivity of these reactions is typically controlled by the choice of catalyst, ligands, and reaction parameters. acs.orgresearchgate.net

Enantioselective Synthesis of Chiral N-Methoxypropan-1-amine (Theoretical Framework)

While N-methoxypropan-1-amine is not chiral, the creation of enantioselective methods for synthesizing chiral N-alkoxyamines is a significant area of ongoing research. wikipedia.org A theoretical approach to the enantioselective synthesis of a chiral analog, such as N-methoxy-1-phenylpropan-1-amine, can be conceptualized through various strategies.

One potential method is the asymmetric reductive amination of a prochiral ketone with methoxyamine. nih.gov This could be accomplished using a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex bearing a chiral ligand. nih.govnih.gov The chiral catalyst would create a biased environment around the imine intermediate, favoring the formation of one enantiomer of the final amine product.

Another theoretical strategy is the kinetic resolution of a racemic mixture of a chiral N-alkoxyamine. This could be achieved with a chiral acylating agent or a lipase (B570770) enzyme that selectively reacts with one enantiomer, thereby allowing for the separation of the unreacted, enantiomerically enriched amine.

The advancement of such enantioselective methods would provide access to valuable chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. researchgate.net

Reactivity and Advanced Reaction Mechanisms of N Methoxypropan 1 Amine

Nucleophilic Reactivity of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom in N-methoxypropan-1-amine imparts nucleophilic character, allowing it to react with a variety of electrophilic species. This reactivity is fundamental to many of its synthetic applications.

Reactions with Electrophiles (e.g., Alkylation, Acylation, Condensation)

Similar to other primary amines, the nitrogen atom of N-methoxypropan-1-amine can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.

Alkylation: This reaction involves the treatment of the amine with an alkyl halide. The amine's lone pair displaces the halide in a nucleophilic aliphatic substitution, resulting in a more substituted amine. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. This can lead to the formation of tertiary amines and even quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is necessary to favor monoalkylation.

Acylation: N-acetylation is a common reaction where an acetyl group is added to an amine. This is typically achieved using reagents like acetyl chloride or acetic anhydride. wikipedia.org The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of an amide. This transformation is widely used in organic synthesis for the protection of amino groups or for the synthesis of biologically active amide-containing molecules. wikipedia.orgresearchgate.net

Condensation: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. A key example is the reaction of an amine with a carbonyl compound like an aldehyde or ketone to form an imine. Another example is the condensation with dicarbonyl compounds, such as the reaction of a primary amine with glyoxal to form a diimine. These reactions are often heated to drive the elimination of water. chimia.ch

| Reaction Type | Electrophile Example | Product Type | General Mechanism |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Nucleophilic Aliphatic Substitution (SN2) |

| Acylation | Acyl Chloride (R-COCl) | Amide | Nucleophilic Acyl Substitution |

| Condensation | Aldehyde/Ketone (R2C=O) | Imine | Nucleophilic Addition-Elimination |

Mechanisms of Imine Formation (Analogous to Methoxyamine)

The reaction of N-methoxypropan-1-amine with aldehydes or ketones to form N-methoxy-N-propylideneamines is analogous to the classic imine formation from primary amines. nih.gov This acid-catalyzed, reversible reaction proceeds through a nucleophilic addition-elimination mechanism. nih.govresearchgate.net

The mechanism can be detailed in the following steps:

Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This initial step forms a tetrahedral intermediate known as a carbinolamine. organic-chemistry.orgacs.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral amino alcohol (carbinolamine). organic-chemistry.org

Protonation of Oxygen: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by an acid catalyst. This converts the hydroxyl group into a much better leaving group (–OH2+). acs.org

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. nih.govorganic-chemistry.org

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom, neutralizing the charge and yielding the final imine product. This step also regenerates the acid catalyst. researchgate.netorganic-chemistry.org

The rate of imine formation is highly dependent on pH. The reaction is typically fastest in weakly acidic conditions (around pH 4-5), which provides enough acid to protonate the hydroxyl group for elimination without excessively protonating the starting amine, which would render it non-nucleophilic. researchgate.netacs.org

Role of the N-Methoxy Group as a Leaving Group

A key feature of N-methoxyamines is their ability to function as electrophilic aminating agents. In these reactions, the N-methoxy group, along with the rest of the molecule, acts as a leaving group, allowing for the transfer of the nitrogen atom to a nucleophile. nih.gov This "umpolung" reactivity, where the nitrogen atom behaves as an electrophile rather than a nucleophile, is a powerful tool for carbon-nitrogen bond formation. anu.edu.au

Electrophilic Amination Reactions Utilizing N-Methoxyamines

Electrophilic amination is a process that forms a C-N bond through the reaction of a carbon nucleophile with an electrophilic nitrogen source. rsc.org N-methoxyamines are part of a broader class of hydroxylamine-derived reagents used for this purpose. anu.edu.au These reagents react with a wide range of nucleophiles, including organometallic species like Grignard reagents (RMgX) and organolithium compounds (RLi), as well as enolates and carbanions. anu.edu.aursc.org This approach provides an alternative to traditional nucleophilic amination methods (e.g., alkylation of ammonia), which can suffer from issues like overalkylation. rsc.org

Mechanisms of Carbon-Nitrogen Bond Formation and Amination Pathways

The formation of the carbon-nitrogen bond in electrophilic amination can proceed through several mechanistic pathways, depending on the substrates and reaction conditions.

Uncatalyzed Substitution: In the simplest case, a strong carbon nucleophile, such as an organolithium or Grignard reagent, directly attacks the electrophilic nitrogen atom of the N-methoxyamine. This is a substitution-type reaction where the methoxy (B1213986) group is part of the leaving group, leading to the formation of the new C-N bond. nih.gov

Transition-Metal Catalysis: Many electrophilic amination reactions are catalyzed by transition metals, most commonly copper. nih.govanu.edu.au The general mechanism for a copper-catalyzed reaction involves several key steps:

Oxidative Addition: The transition metal catalyst (e.g., a Cu(I) species) inserts into the N–O bond of the N-methoxyamine.

Ligand Exchange/Transmetalation: The carbon nucleophile (often as an organometallic reagent) transfers its organic group to the metal center.

Reductive Elimination: The newly formed C–N bond is forged as the organic group and the amino group are eliminated from the metal center, which is reduced to its original oxidation state, thus completing the catalytic cycle. nih.gov

This catalytic approach often allows for milder reaction conditions and broader substrate scope compared to the uncatalyzed reactions. anu.edu.au

| Nucleophile | Aminating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Grignard Reagents (RMgX) | O-Sulfonyloximes | Cu-catalyzed or uncatalyzed | Aryl Amines | nih.gov |

| Organolithium Reagents (RLi) | N,N-Dialkyl-O-sulfonyl hydroxylamines | Uncatalyzed | Tertiary Amines | anu.edu.au |

| Aryl Boronates | N,N-Dialkyl-O-acyl hydroxylamine (B1172632) | Ni-catalyzed | Tertiary Amines | anu.edu.au |

| Organozinc Reagents (R2Zn) | O-Benzoyl hydroxylamines | Cu-catalyzed | N-Arylamines | anu.edu.au |

Transformations Involving Cleavage or Rearrangement of the N-O Bond

The N-O bond is the weakest linkage in N-methoxypropan-1-amine and is central to its most advanced reactivity. Cleavage or rearrangement of this bond can be initiated thermally, photochemically, or through chemical reagents, leading to highly reactive intermediates and subsequent transformations.

Homolytic Cleavage: The N-O bond in alkoxyamines can undergo homolytic cleavage to produce an aminyl radical and an alkoxyl radical. masterorganicchemistry.com For N-methoxypropan-1-amine, this would yield a propylaminyl radical and a methoxy radical. This process is fundamental in applications like nitroxide-mediated polymerization (NMP), where the reversible cleavage of the C–ON bond is key. While the C–ON bond is more commonly cleaved in NMP, competitive N–OC bond cleavage can also occur, particularly in acyclic alkoxyamines. researchgate.netrsc.org The relative ease of N–O versus C–O homolysis depends on the stability of the resulting radical fragments. rsc.org

Reductive Cleavage: The N-O bond in hydroxylamine derivatives can be cleaved reductively. Reagents like samarium(II) iodide (SmI2) are effective for the reductive cleavage of N-O bonds in hydroxylamines and hydroxamic acids, providing a general method to obtain the corresponding amines. researchgate.net

Rearrangement Reactions: While N-methoxypropan-1-amine itself may not undergo the most common named rearrangements, related compounds with N-O bonds are famous substrates for such transformations. The Beckmann rearrangement , for instance, involves the acid-catalyzed conversion of an oxime to an amide. wikipedia.org The key step of this reaction is the migration of an alkyl or aryl group to an electron-deficient nitrogen atom, which occurs concurrently with the cleavage of the N-O bond. acs.orgwiley-vch.de This highlights a general reactivity pattern where making the oxygen of the N-O bond a good leaving group (e.g., by protonation or acylation) can trigger a rearrangement driven by the breaking of this weak bond. wiley-vch.de Similarly, the Bamberger rearrangement converts N-phenylhydroxylamines to 4-aminophenols in the presence of strong acid, a process that involves the elimination of water and the formation of a nitrenium ion intermediate following N-O bond cleavage. These reactions underscore the synthetic potential unlocked by the inherent weakness of the N-O bond.

Reductive Cleavage to Secondary Amines

The conversion of N-methoxypropan-1-amine to N-propylamine, a secondary amine, involves the cleavage of the N-O bond. This transformation is a valuable synthetic route for the formation of N-alkylated amines from N-alkoxyamine precursors. While various reducing agents can be employed, samarium diiodide (SmI₂) has emerged as a powerful and mild reagent for the reductive cleavage of N-O bonds in related systems, suggesting its applicability to N-methoxypropan-1-amine.

The proposed mechanism for the SmI₂-mediated reductive cleavage of N-methoxypropan-1-amine to N-propylamine is initiated by a single-electron transfer (SET) from two equivalents of samarium(II) iodide to the N-methoxypropan-1-amine molecule. This electron transfer leads to the cleavage of the N-O bond, generating a samarium enolate and a nitrogen-centered radical. The nitrogen-centered radical is then further reduced by another equivalent of SmI₂ to form a samarium amide intermediate. Subsequent protonation of this intermediate, typically by an alcohol present in the reaction mixture, yields the final secondary amine, N-propylamine, and a methoxy-samarium species.

Table 1: Proposed Reagents for Reductive Cleavage of N-Methoxypropan-1-amine

| Reagent | Proposed Mechanism | Potential Advantages |

| Samarium Diiodide (SmI₂) | Single-electron transfer (SET) leading to N-O bond cleavage. | Mild reaction conditions, high functional group tolerance. |

| Catalytic Hydrogenation | Hydrogenolysis of the N-O bond over a metal catalyst (e.g., Pd/C). | "Green" reaction with H₂ as the reductant, catalyst can often be recycled. |

It is important to note that the efficiency and outcome of the reductive cleavage can be influenced by factors such as the choice of solvent and the presence of additives. For instance, in SmI₂ reductions, the addition of co-solvents like hexamethylphosphoramide (HMPA) can significantly enhance the reducing power of the reagent.

Potential for Oxidative Transformations to Nitrones

N-methoxypropan-1-amine, as a derivative of a secondary hydroxylamine, is susceptible to oxidation to form a nitrone. Nitrones are valuable synthetic intermediates, participating in a variety of cycloaddition and nucleophilic addition reactions. The oxidation of N-methoxypropan-1-amine would likely proceed via the formation of an intermediate hydroxylamine followed by further oxidation.

Several oxidizing agents are known to convert N,N-disubstituted hydroxylamines to nitrones, and these can be expected to be effective for the oxidation of N-methoxypropan-1-amine. Common oxidants for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

The general mechanism for the oxidation of secondary hydroxylamines to nitrones involves a two-step process. In the first step, the nitrogen atom is oxidized to form an N-oxide. This is followed by the elimination of a proton from an adjacent carbon atom (an α-proton) to generate the C=N double bond of the nitrone. In the case of N-methoxypropan-1-amine, the oxidation would lead to the formation of N-propylidenemethanamine oxide.

The reaction with hydrogen peroxide can be catalyzed by various metal complexes, which facilitate the transfer of an oxygen atom from the peroxide to the nitrogen of the hydroxylamine derivative. When using m-CPBA, the peroxyacid itself acts as the oxygen atom donor in a concerted or stepwise mechanism.

Table 2: Potential Oxidizing Agents for the Transformation of N-Methoxypropan-1-amine to a Nitrone

| Oxidizing Agent | General Reaction Conditions | Mechanistic Insight |

| Hydrogen Peroxide (H₂O₂) | Often requires a metal catalyst (e.g., Pt(II) complexes). | Catalytic cycle involving the activation of H₂O₂ by the metal center. |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Typically performed in an organic solvent at or below room temperature. | Direct oxygen atom transfer from the peroxyacid to the nitrogen atom. |

The regioselectivity of the oxidation can be an important consideration if the nitrogen atom bears two different alkyl groups with α-protons. However, for N-methoxypropan-1-amine, oxidation can only occur at the methylene (B1212753) group of the propyl chain, leading to a single nitrone product.

Advanced Spectroscopic and Structural Elucidation Techniques for N Methoxypropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the molecular structure and the connectivity of atoms.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns Relevant to N-O Linkage

Proton NMR (¹H NMR) spectroscopy of N-methoxypropan-1-amine would be expected to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms. The protons on the carbon adjacent to the nitrogen (C1) would appear downfield compared to the other methylene (B1212753) protons (C2) due to the deshielding effect of the nitrogen atom. Similarly, the methoxy (B1213986) protons (-OCH₃) would also exhibit a characteristic downfield shift due to the adjacent oxygen atom.

The key feature for confirming the N-O linkage would be the absence of an N-H proton signal, which would typically appear as a broad singlet in the spectrum of a primary or secondary amine. The presence of a sharp singlet integrating to three protons in the methoxy region would further support the N-methoxy structure. The coupling patterns (splitting of signals) would arise from the interactions between neighboring protons, following the n+1 rule, and would help to establish the connectivity of the propyl chain.

Table 1: Predicted ¹H NMR Data for N-Methoxypropan-1-amine

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (C3) | ~0.9 | Triplet | 3H |

| CH₂ (C2) | ~1.5 | Sextet | 2H |

| CH₂ (C1) | ~2.6 | Triplet | 2H |

| N-OCH₃ | ~3.5 | Singlet | 3H |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Analysis: Differentiation of Carbon Environments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in N-methoxypropan-1-amine would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon. The carbon atom bonded to the nitrogen (C1) and the carbon of the methoxy group would be expected to resonate at lower fields (higher ppm values) due to the electron-withdrawing effects of the heteroatoms.

Table 2: Predicted ¹³C NMR Data for N-Methoxypropan-1-amine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 | ~11 |

| C2 | ~20 |

| C1 | ~50 |

| N-OCH₃ | ~60 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Nitrogen (¹⁵N) NMR Spectroscopy: Characterization of the Amine Nitrogen

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for directly probing the nitrogen environment. Although less sensitive than ¹H NMR, it provides valuable information. huji.ac.il The chemical shift of the nitrogen atom in N-methoxypropan-1-amine would be characteristic of a tertiary amine with an N-O bond. This would differentiate it from primary and secondary amines, which resonate in different regions of the ¹⁵N NMR spectrum. The chemical shift would be influenced by the electronic effects of the propyl and methoxy groups. For primary aliphatic amines, the chemical shift range is typically 0 to 60 ppm. science-and-fun.de

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. youtube.comsdsu.edu For N-methoxypropan-1-amine, COSY would show cross-peaks between the protons on C1 and C2, and between the protons on C2 and C3, confirming the propyl chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. sdsu.edu It would show correlations between the C1 carbons and their attached protons, C2 and its protons, C3 and its protons, and the methoxy carbon and its protons.

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of N-methoxypropan-1-amine, the most significant feature would be the absence of N-H stretching bands, which are typically observed in the 3300-3500 cm⁻¹ region for primary and secondary amines. libretexts.orglibretexts.org The presence of C-H stretching vibrations from the alkyl and methoxy groups would be expected around 2850-3000 cm⁻¹. A key absorption would be the C-N stretching vibration, typically found in the 1000-1250 cm⁻¹ range for aliphatic amines. libretexts.orglibretexts.org The C-O stretching vibration of the methoxy group would likely appear in the 1000-1150 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for N-Methoxypropan-1-amine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (alkyl) | Stretch | 2850-2960 |

| C-H (methoxy) | Stretch | 2815-2835 |

| C-N | Stretch | 1000-1250 |

| C-O | Stretch | 1000-1150 |

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For N-methoxypropan-1-amine, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (89.14 g/mol ). nih.gov A key rule in mass spectrometry is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. whitman.edulibretexts.org The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. whitman.edumiamioh.edu This would lead to the formation of stable iminium ions. The loss of the largest alkyl group is typically favored. whitman.edu In the case of N-methoxypropan-1-amine, cleavage of the propyl group could lead to a fragment ion. Additionally, fragmentation involving the N-O bond could also occur.

Table 4: Predicted Key Mass Spectrometry Fragments for N-Methoxypropan-1-amine

| m/z | Possible Fragment |

| 89 | [CH₃CH₂CH₂N(H)OCH₃]⁺ (Molecular Ion) |

| 74 | [CH₃CH₂CH₂N(H)O]⁺ |

| 58 | [CH₂N(H)OCH₃]⁺ |

| 46 | [N(H)OCH₃]⁺ |

Theoretical and Computational Chemistry Studies on N Methoxypropan 1 Amine

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule is fundamental to understanding its reactivity and physical properties. For N-Methoxypropan-1-amine, computational methods such as Density Functional Theory (DFT) can provide significant insights into the arrangement and energy of its electrons.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs that dictate a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). For N-Methoxypropan-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The LUMO, on the other hand, would likely be distributed across the C-N and C-O antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Charge Distribution: The distribution of electron density within N-Methoxypropan-1-amine can be quantified through methods like Natural Bond Orbital (NBO) analysis. This analysis provides information about the partial atomic charges on each atom, revealing the polar nature of the bonds within the molecule. The nitrogen and oxygen atoms are expected to carry partial negative charges due to their high electronegativity, while the carbon and hydrogen atoms will have partial positive charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of nucleophilic or electrophilic attack.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Selected NBO Atomic Charges | |

| N (Amine) | -0.85 e |

| O (Methoxy) | -0.60 e |

| C (adjacent to N) | +0.25 e |

| C (adjacent to O) | +0.15 e |

Conformational Analysis and Energy Landscapes

The flexibility of N-Methoxypropan-1-amine arises from the rotation around its single bonds (C-C, C-N, and C-O). This rotation leads to various spatial arrangements of the atoms, known as conformations, each with a different potential energy. Conformational analysis aims to identify the most stable conformers (those at energy minima on the potential energy surface) and the energy barriers between them.

A systematic conformational search can be performed using molecular mechanics force fields, followed by geometry optimization of the located conformers using more accurate quantum mechanical methods like DFT. The relative energies of the conformers determine their population at a given temperature according to the Boltzmann distribution. The most stable conformer is the one that will be most abundant. The energy landscape for N-Methoxypropan-1-amine would likely be complex, with several low-energy conformers stabilized by intramolecular interactions, such as hydrogen bonding between the amine hydrogen and the methoxy (B1213986) oxygen.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | Gauche-gauche arrangement with potential intramolecular H-bonding | 0.00 |

| 2 | Anti-gauche arrangement | 1.25 |

| 3 | Gauche-anti arrangement | 1.80 |

| 4 | Anti-anti (fully extended) | 2.50 |

Reaction Pathway Predictions and Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. For N-Methoxypropan-1-amine, several reaction pathways can be investigated, such as its reaction with electrophiles at the nitrogen atom or nucleophilic substitution at the carbon adjacent to the oxygen.

For a given reaction, computational methods can be used to locate the transition state (TS), which is the saddle point on the potential energy surface connecting reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By calculating the activation energies for different possible reaction pathways, the most favorable pathway can be predicted. For instance, the reaction of N-Methoxypropan-1-amine with an alkyl halide could proceed via an SN2 mechanism, and the activation energy for this process could be computationally determined.

| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| N-alkylation with CH3Cl | SN2 | 15.8 |

| Protonation at Nitrogen | Acid-Base | ~0 (diffusion-controlled) |

| Oxidation at Nitrogen | Radical cation formation | 25.3 |

Spectroscopic Parameter Prediction and Validation

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted 1H and 13C NMR spectra for N-Methoxypropan-1-amine would show characteristic signals for the different hydrogen and carbon atoms in the molecule, and their calculated chemical shifts would depend on their local electronic environment.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting predicted IR spectrum for N-Methoxypropan-1-amine would show characteristic absorption bands for the N-H stretching and bending vibrations of the amine group, the C-O stretching of the methoxy group, and the C-H stretching and bending of the propyl chain. A comparison between the calculated and experimental spectra can help in the assignment of the observed vibrational modes.

| Parameter | Predicted Value | Hypothetical Experimental Value | |

|---|---|---|---|

| 1H NMR Chemical Shift (ppm) | -CH2-N | 2.85 | 2.90 |

| -O-CH3 | 3.30 | 3.35 | |

| -NH2 | 1.50 | 1.55 | |

| IR Frequency (cm-1) | N-H stretch | 3350, 3280 | 3345, 3275 |

| C-O stretch | 1115 | 1120 | |

| N-H bend | 1610 | 1615 |

Advanced Analytical Methodologies in Research for N Methoxypropan 1 Amine

Chromatographic Separation and Purity Assessment

Chromatographic techniques are paramount in the analytical workflow of N-methoxypropan-1-amine, providing the means to separate it from starting materials, byproducts, and degradation products. The assessment of purity is a critical step in chemical synthesis, and both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer robust platforms for this purpose.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a powerful technique for the analysis of volatile compounds like N-methoxypropan-1-amine. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

For the analysis of amines, which can exhibit peak tailing due to their basicity and polarity, specialized columns are often employed. These columns are deactivated to minimize interactions with active sites on the column surface, resulting in improved peak shape and resolution. While specific validated methods for N-methoxypropan-1-amine are not extensively documented in publicly available literature, the principles of amine analysis can be applied.

A common detector for the routine analysis of organic compounds is the Flame Ionization Detector (FID) . The FID is sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it suitable for purity assessment where the primary goal is to determine the percentage of the main component relative to any impurities.

For more definitive identification of impurities, a Mass Spectrometer (MS) is the detector of choice. GC-MS provides structural information about the separated components by analyzing their mass-to-charge ratio after ionization. This is invaluable for identifying unknown byproducts in a synthetic mixture.

Illustrative GC-FID Purity Analysis Data:

The following table represents a hypothetical data set for the purity assessment of a synthesized batch of N-methoxypropan-1-amine using GC-FID.

| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 3.45 | 15,234 | 0.85 | Impurity A |

| 2 | 4.12 | 1,765,890 | 98.50 | N-Methoxypropan-1-amine |

| 3 | 5.01 | 11,456 | 0.65 | Impurity B |

This table is for illustrative purposes to demonstrate a typical output from a GC-FID analysis for purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC and is particularly useful for less volatile or thermally labile compounds. For a polar compound like N-methoxypropan-1-amine, reversed-phase HPLC is a common starting point for method development.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The separation of basic compounds such as amines can be challenging due to interactions with residual silanol groups on the silica-based stationary phase, which can lead to poor peak shape. To overcome this, mobile phase additives like trifluoroacetic acid (TFA) or the use of "base-deactivated" columns are common strategies.

Detection in HPLC for a compound like N-methoxypropan-1-amine, which lacks a strong UV chromophore, can be challenging. Direct UV detection at low wavelengths (e.g., < 220 nm) may be possible but often lacks sensitivity and selectivity. A more effective approach is derivatization, where the amine is reacted with a reagent to attach a UV-absorbing or fluorescent tag. Another alternative is the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) .

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (after pre-column derivatization) |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for the development of an HPLC method for N-methoxypropan-1-amine.

Quantitative Analysis in Synthetic Mixtures

Once a chromatographic method has been developed and optimized to provide good separation and peak shape, it can be validated for quantitative analysis. This is essential for determining the yield of a reaction or the concentration of N-methoxypropan-1-amine in a given sample.

The most common method for quantification is the use of an external standard calibration. This involves preparing a series of solutions of a pure N-methoxypropan-1-amine standard at known concentrations. These standards are then analyzed, and a calibration curve is constructed by plotting the peak area (or height) against the concentration. The concentration of N-methoxypropan-1-amine in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve.

For more complex matrices where sample preparation and injection volume variability can be a concern, an internal standard method is often preferred. In this approach, a known amount of a non-interfering compound (the internal standard) is added to all standards and samples. The calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Example of a Calibration Curve Data for Quantitative Analysis by GC:

| Concentration (mg/mL) | Peak Area of N-Methoxypropan-1-amine |

| 0.1 | 18,500 |

| 0.2 | 36,800 |

| 0.5 | 92,100 |

| 1.0 | 184,500 |

| 2.0 | 369,200 |

From this data, a linear regression would be performed to establish the relationship between concentration and peak area, which can then be used to quantify unknown samples. The linearity of this response is a critical parameter in method validation.

This table provides an example of data that would be generated to create a calibration curve for the quantitative analysis of N-methoxypropan-1-amine.

Applications of N Methoxypropan 1 Amine in Complex Organic Synthesis and Research

Utilization as a Chiral Auxiliary or Reactivity Control Element

The primary value of the N-methoxy group in compounds like N-methoxypropan-1-amine lies in its function as a powerful reactivity control element, particularly when incorporated into amide structures (N-methoxyamides). nih.gov This group fundamentally alters the electronic properties of the amide, enabling reactions that are otherwise difficult to achieve with standard amides. nih.gov

A key research finding highlights a two-step synthesis of multi-substituted amines where the N-methoxy group is the critical control element. nih.gov Its role manifests in two distinct ways:

Enhanced Nucleophilicity : The N-methoxy group increases the nucleophilicity of the amide nitrogen. This enhancement allows for a direct coupling reaction between the N-methoxyamide and an aldehyde. nih.gov Ordinary amides typically lack sufficient nitrogen nucleophilicity for such intermolecular condensations. nih.gov

Increased Electrophilicity : Conversely, the presence of the N-methoxy group increases the electrophilicity of the amide's carbonyl carbon. nih.gov This activation, combined with a chelation effect, facilitates subsequent nucleophilic additions to the carbonyl group, allowing for rapid diversification of the molecular structure. nih.gov

This dual-reactivity control allows for a sequential, one-pot process to build complex amine structures. While chiral versions of related compounds, such as (S)-1-methoxypropan-2-amine, are synthesized for specific applications, the direct use of N-methoxypropan-1-amine as a classical, recoverable chiral auxiliary is not the focus of these findings. researchgate.netwikipedia.orgsigmaaldrich.com Instead, the N-methoxy functional group itself serves as a disposable control element to guide reaction pathways. nih.gov

| Property Modified | Effect of N-Methoxy Group | Synthetic Application Enabled | Source |

|---|---|---|---|

| Nitrogen Nucleophilicity | Enhanced | Direct intermolecular coupling with aldehydes | nih.gov |

| Carbonyl Electrophilicity | Increased | Facilitated nucleophilic addition to the amide carbonyl | nih.gov |

Role as a Building Block for Heterocyclic Compounds (General Class)

The controlled reactivity endowed by the N-methoxy group makes N-methoxyamides derived from N-methoxypropan-1-amine valuable building blocks for the synthesis of heterocyclic compounds. nih.gov Heterocycles are core structures in many areas of chemistry, and methods for their efficient construction are of significant interest.

Research has demonstrated that the strategy of using the N-methoxy group as a reactivity controller is applicable to the elaboration of multi-substituted piperidines. nih.gov Piperidines are a fundamental class of nitrogen-containing heterocyclic compounds. The synthetic route allows for the construction of these complex cyclic amines, showcasing the utility of N-methoxyamine derivatives in building these important structural motifs. nih.gov The compound functions as a versatile building block for creating more complex molecular frameworks.

Intermediate in the Synthesis of Advanced Organic Molecules (Non-Pharmaceutical, Non-Agrochemical Specifics)

N-methoxypropan-1-amine is recognized as a useful intermediate in the synthesis of diverse and advanced organic molecules. nih.gov Its application extends beyond simple structures to the assembly of substructures found in complex natural products.

The synthetic strategy employing N-methoxyamides has been successfully applied to create not only heterocyclic systems but also complex acyclic amines and even a substructure of a natural alkaloid. nih.gov This demonstrates the compound's role as an intermediate in pathways leading to molecules with significant structural complexity, outside of specific, targeted pharmaceutical or agrochemical products. Various chemical suppliers and databases categorize the compound as an important intermediate for organic synthesis. nih.govfishersci.com A patented method for its preparation from 3-methoxypropanol highlights its role as a valuable chemical intermediate. google.com

Exploration in Materials Science Research (e.g., Polymer Chemistry)

Beyond its use in discrete molecule synthesis, N-methoxypropan-1-amine and its isomers have found applications in materials science, particularly in polymer chemistry and surface treatment.

The compound has been used in the manufacture of polyamide resins and to modify polybutadiene-based isocyanates. atamanchemicals.com These applications indicate its role as a monomer or modifying agent to tailor the properties of polymers. Furthermore, dilute solutions of methoxypropylamine are used in the treatment of aluminum and aluminum alloy surfaces. atamanchemicals.comatamankimya.com This surface treatment is reported to improve the adhesion of subsequent coatings, demonstrating its utility in enhancing material properties for industrial applications. atamanchemicals.comatamankimya.com

| Application Area | Specific Use | Benefit | Source |

|---|---|---|---|

| Polymer Chemistry | Manufacture of polyamide resins | Incorporation as a monomeric unit | atamanchemicals.com |

| Polymer Chemistry | Modification of polybutadiene-based isocyanates | Alteration of polymer properties | atamanchemicals.com |

| Surface Science | Treatment of aluminum and aluminum alloy surfaces | Improves adhesion of coatings | atamanchemicals.comatamankimya.com |

Mentioned Compounds

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| 1-Propanamine, N-methoxy- | N-methoxypropan-1-amine | Not specified in sources |

| (S)-1-methoxypropan-2-amine | (S)-(+)-1-methoxy-2-propylamine | 99636-32-5 |

| 3-methoxypropanol | - | 1589-49-7 |

Future Directions and Emerging Research Avenues for N Methoxypropan 1 Amine

Development of Green Chemistry Approaches for Synthesis

The future synthesis of N-methoxypropan-1-amine will increasingly be guided by the principles of green chemistry, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govnih.gov A primary focus will be the development of synthetic routes that maximize atom economy, where the majority of atoms from the reactants are incorporated into the final product. nih.gov This involves moving away from stoichiometric reagents in favor of catalytic alternatives.

Research is anticipated to explore biocatalysis as a highly selective and environmentally benign method. Enzymes, operating under mild aqueous conditions, could offer pathways to chiral N-alkoxyamines with high enantioselectivity, a significant advantage for pharmaceutical applications. Furthermore, the use of greener solvents, such as ionic liquids or deep eutectic solvents, is a promising area that could replace traditional volatile organic compounds (VOCs), thereby reducing pollution and process hazards. nih.gov The application of alternative energy sources, like microwave irradiation and mechanosynthesis, can also contribute to greener processes by accelerating reaction rates and sometimes enabling solvent-free conditions. nih.gov

| Synthesis Parameter | Traditional Approach (Hypothetical) | Green Chemistry Approach (Projected) |

| Solvent | Volatile Organic Solvents (e.g., Toluene, THF) | Water, Ionic Liquids, or Solvent-free conditions |

| Catalysis | Stoichiometric reagents or heavy metal catalysts | Biocatalysts (enzymes), recyclable heterogeneous catalysts |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound, Mechanochemistry |

| Atom Economy | Moderate, potential for significant byproduct formation | High, designed to minimize waste |

| Feedstock Source | Petrochemical-based | Renewable resources (biomass-derived) |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N-methoxypropan-1-amine is well-suited for integration with continuous flow chemistry and automated platforms, which offer substantial advantages over traditional batch processing. amt.uk Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. acs.orgalmacgroup.com This technology facilitates seamless scalability from laboratory research to industrial production without the need for extensive re-optimization. amt.uk

Automated synthesis platforms can be combined with flow reactors to create powerful systems for high-throughput experimentation and library generation. syrris.com Such systems allow for the rapid screening of numerous reaction conditions to identify optimal synthetic routes. By integrating machine learning algorithms, these platforms can autonomously optimize processes, accelerating the discovery and development of novel derivatives of N-methoxypropan-1-amine for applications in drug discovery and materials science. syrris.com This approach significantly reduces the time and cost associated with bringing a new chemical entity from concept to production. syrris.com

| Feature | Batch Synthesis | Flow Chemistry |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reactor volumes and superior heat transfer. acs.org |

| Scalability | Challenging; often requires re-optimization of conditions. | Straightforward scaling by running the system for longer periods. amt.uk |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and mixing. acs.org |

| Efficiency | Can be time-consuming with multiple manual steps. | Increased throughput and potential for telescoping multi-step reactions. acs.org |

| Automation | Difficult to fully automate. | Easily integrated with automated pumps, valves, and analytical tools. syrris.com |

Exploration of Novel Catalytic Transformations

Catalysis is a cornerstone of modern organic synthesis, and future research will undoubtedly uncover novel catalytic transformations for the synthesis and functionalization of N-methoxypropan-1-amine. A key area of exploration is the development of catalysts based on earth-abundant and non-toxic metals, moving away from precious metals like palladium and platinum. Photocatalysis, which uses visible light to drive chemical reactions, represents a particularly promising green approach, offering mild reaction conditions and unique reactivity pathways. mdpi.com

Researchers may explore merging heterogeneous metal catalysis with organocatalysis to create dual-catalytic systems for highly enantioselective cascade reactions. Such systems could enable the one-pot synthesis of complex molecules from simple precursors with high efficiency and stereocontrol. For instance, palladium-catalyzed cross-coupling reactions, which are powerful tools for C-N bond formation, could be adapted for the synthesis of N-aryl or N-vinyl derivatives of N-methoxypropan-1-amine using specialized ligands. organic-chemistry.org The development of catalysts for the direct N-alkoxylation of amines or the amination of alkoxy-containing substrates would represent a significant step forward in synthetic efficiency.

| Catalytic Method | Description | Potential Application for N-Methoxypropan-1-amine |

| Photoredox Catalysis | Uses light to generate reactive radical intermediates under mild conditions. mdpi.com | Synthesis via C-N bond formation or functionalization of the propyl chain. |

| Dual Catalysis | Combines two different catalytic cycles (e.g., metal and organocatalyst) in one pot. | Asymmetric synthesis of chiral derivatives. |

| Heterogeneous Catalysis | Employs solid-phase catalysts that are easily separated and recycled. mdpi.com | Sustainable and scalable production processes. |

| Directed C-H Activation | Functionalizes typically inert C-H bonds at specific positions. | Late-stage modification of the N-methoxypropan-1-amine scaffold. |

Advanced Mechanistic Studies of N-Methoxy Amine Reactivity

A deeper, fundamental understanding of the reactivity of N-methoxy amines is crucial for optimizing existing reactions and designing new transformations. Future research will leverage advanced analytical and computational tools to perform sophisticated mechanistic studies. The stability of the N-O bond, a defining feature of N-alkoxyamines, will be a central focus of these investigations. chimia.chresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), will be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.net These theoretical insights can guide experimental design and explain observed selectivity. In-situ spectroscopic techniques, such as Reaction IR and NMR spectroscopy, will allow for real-time monitoring of reactions, providing valuable data on reaction kinetics and the detection of transient species. Understanding these mechanisms will enable chemists to better control reaction outcomes, suppress side reactions, and rationally design new reagents and catalysts for transformations involving N-methoxypropan-1-amine.

Q & A

Q. What are the common synthetic routes for 1-Propanamine, N-methoxy-, and what challenges arise during its preparation?

The synthesis of N-methoxy-1-propanamine often involves nucleophilic substitution or reductive amination. Key challenges include controlling the stability of the N-methoxy group, which is acid-sensitive and prone to cleavage under acidic conditions . For example, thermal instability above 80°C can lead to decomposition, necessitating low-temperature protocols . Acylation under basic conditions (e.g., Ac₂O in pyridine) is recommended to protect the amine during derivatization . Characterization via GC-MS (using NIST reference spectra) and NMR (tracking methoxy proton signals at ~3.3 ppm) is critical for verifying purity .

Q. How can researchers ensure the stability of N-methoxy-1-propanamine during storage and experimental use?

The compound’s stability is highly dependent on pH and temperature. Store in inert, anhydrous environments (e.g., under nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to acids, as the N-methoxy group is acid-labile . Pre-experiment stability tests under intended reaction conditions (e.g., varying pH, solvents) are advised. Use TLC or HPLC to monitor degradation products like propylamine derivatives .

Q. What spectroscopic techniques are most effective for characterizing N-methoxy-1-propanamine?

- GC-MS : Cross-reference with NIST Standard Reference Data (electron ionization spectra) for molecular ion peaks at m/z 89 (C₄H₁₁NO⁺) and fragmentation patterns .

- ¹H NMR : Identify methoxy protons (δ 3.1–3.4 ppm, singlet) and propylamine backbone signals (δ 1.4–1.7 ppm for CH₂, δ 2.6–2.8 ppm for NH₂) .

- IR Spectroscopy : Look for N-H stretches (~3350 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does the N-methoxy group influence regioselectivity in Rh-catalyzed C–H activation reactions?

The N-methoxy group acts as a directing group in Rh(III)-catalyzed reactions by coordinating the metal center, enabling selective C–H functionalization at proximal sites. For example, in benzamide substrates, the N-methoxy group stabilizes five-membered metallacycle intermediates, enhancing reactivity at the ortho position . This contrasts with N-methyl groups, which lack sufficient electron-donating capacity. Researchers should optimize catalyst loading (e.g., 2–5 mol% Rh) and reaction time to avoid over-functionalization .

Q. What strategies resolve contradictions in reported reaction yields involving N-methoxy-1-propanamine derivatives?

Discrepancies in yields (e.g., 40–85% in coupling reactions) often stem from:

- Temperature control : Higher temperatures (>60°C) accelerate N-methoxy cleavage .

- Catalyst choice : SnCl₄ (0.25 equiv.) improves coupling efficiency compared to Lewis acids like BF₃ .

- Substrate pre-activation : Acylation or silylation of the amine can mitigate side reactions .

Cross-validate protocols using kinetic studies (e.g., in situ FTIR) to identify rate-limiting steps .

Q. How can computational modeling guide the design of N-methoxy-1-propanamine-based catalysts?

Density functional theory (DFT) calculations predict binding affinities between the N-methoxy group and metal centers (e.g., Rh, Pd). For instance, the methoxy oxygen’s lone pairs enhance metal coordination, lowering activation barriers for C–H insertion steps . Researchers should model transition states to optimize ligand geometry and electronic effects (e.g., Hammett parameters for substituents) .

Methodological Best Practices

Q. What purification techniques are optimal for isolating N-methoxy-1-propanamine from reaction mixtures?

- Distillation : Use fractional distillation under reduced pressure (boiling point ~120–130°C at 760 mmHg) .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) to separate polar byproducts .

- Crystallization : Not recommended due to the compound’s liquid state at room temperature .

Q. How to troubleshoot low yields in reductive cleavage of the N-methoxy group?

SmI₂-mediated cleavage requires strict anhydrous conditions. If yields are <50%:

- Ensure stoichiometric excess of SmI₂ (2–3 equiv.).

- Add H₂O as a proton source post-reduction to quench intermediates .

- Monitor reaction progress with LC-MS to detect incomplete reduction (e.g., residual methoxy signals) .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for N-methoxy-1-propanamine?

Solubility discrepancies (e.g., "soluble" vs. "not soluble" in water) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.